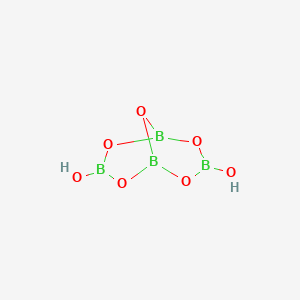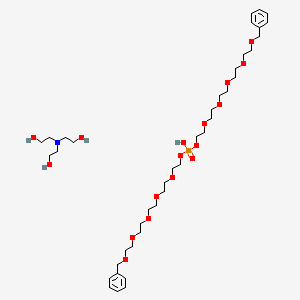
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of a chloro and methyl group on the phenyl ring, along with a thioacetamide moiety, adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Thioacetamide Moiety Addition: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the quinazolinone derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation. This can lead to the inhibition of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-((3-(3-Chloro-4-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetamide: This compound is unique due to the presence of the thioacetamide moiety, which imparts distinct chemical and biological properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar quinazolinone core but differs in the substitution pattern and the presence of a thiazole ring.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar phenyl ring substitution but differs in the presence of a nitrobenzamido group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioacetamide moiety, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
134615-93-3 |
|---|---|
Molecular Formula |
C17H14ClN3O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-6-7-11(8-13(10)18)21-16(23)12-4-2-3-5-14(12)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22) |
InChI Key |
JVQWGLQKZCAXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


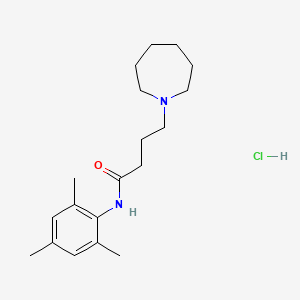
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
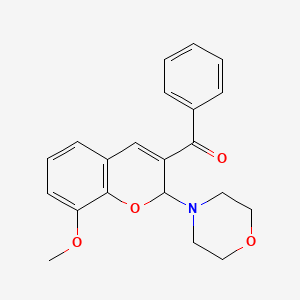
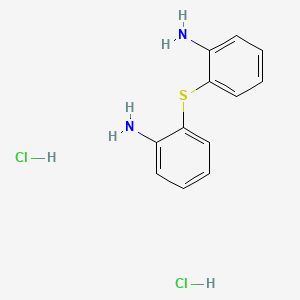

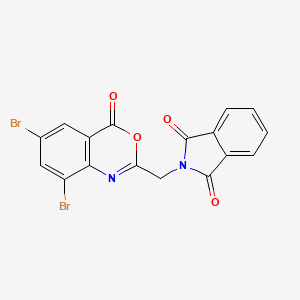
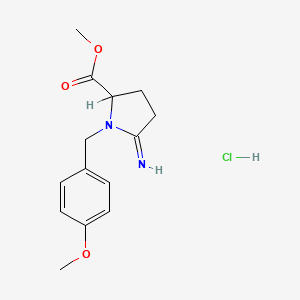
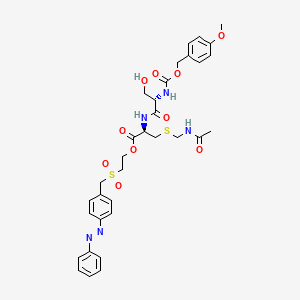
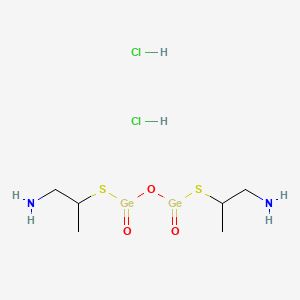
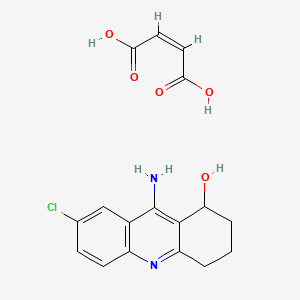
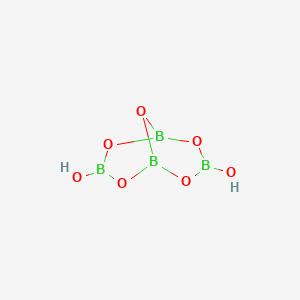
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
